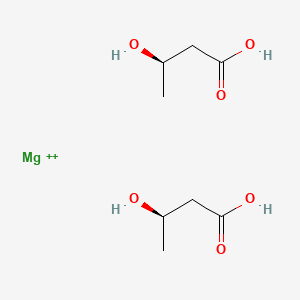

magnesium;(3R)-3-hydroxybutanoic acid

Description

Enantiomeric Specificity: The (3R) Configuration and its Biological Significance

3-hydroxybutanoic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers: (3R)-3-hydroxybutanoic acid and (3S)-3-hydroxybutanoic acid. nih.govwikipedia.org The "(3R)" designation specifies the spatial arrangement of the atoms around the chiral center, a critical factor that dictates its biological activity.

The human body predominantly produces and utilizes the (3R)-enantiomer, also known as D-β-hydroxybutyrate. wikipedia.orgadvancedmolecularlabs.comnih.gov This form is the biologically active ketone body synthesized in the liver from the breakdown of fatty acids. wikipedia.org Its counterpart, the (S)-enantiomer (or L-β-hydroxybutyrate), is not naturally utilized as a primary energy source in the same way. advancedmolecularlabs.com Research has shown that the two enantiomers can have different effects on cellular electrophysiology. For instance, in studies on cardiac myocytes, the R-enantiomer was found to alter electrical activity differently than a racemic mixture (a 50/50 mix of R and S enantiomers). nih.gov The biological significance of the (3R) configuration lies in its specific recognition by enzymes and transport systems within the body, allowing it to be efficiently metabolized for energy and to function as a signaling molecule. ambeed.commedchemexpress.com

Comparison of (3R) and (3S) Enantiomers of 3-Hydroxybutanoic Acid

| Feature | (3R)-3-Hydroxybutanoic Acid (D-β-hydroxybutyrate) | (3S)-3-Hydroxybutanoic Acid (L-β-hydroxybutyrate) |

|---|---|---|

| Natural Occurrence | The predominant, naturally occurring form in humans. nih.govwikipedia.org | Occurs as a short-lived intermediary in some metabolic pathways. nih.gov |

| Biological Role | Primary ketone body used for energy and signaling. wikipedia.orgebi.ac.uk | Not a primary energy source; biological role is less understood. advancedmolecularlabs.com |

| Metabolism | Efficiently metabolized by tissues like the brain, heart, and muscle. nih.gov | Metabolism is less efficient and follows different pathways. nih.gov |

Contextualization within Ketone Body Metabolism and Cellular Physiology

Magnesium (3R)-3-hydroxybutanoate is intrinsically linked to ketone body metabolism. Ketone bodies are compounds produced by the liver from fatty acids during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet. wikipedia.org The three primary ketone bodies are acetoacetate, acetone, and (3R)-3-hydroxybutanoic acid (β-hydroxybutyrate).

Enhanced fatty acid oxidation in the liver leads to the production of acetoacetate, which is then converted to (3R)-3-hydroxybutanoic acid by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase. wikipedia.orgmedchemexpress.com This compound can then travel through the bloodstream to various tissues, including the brain, heart, and skeletal muscle, where it serves as a potent alternative fuel source to glucose. wikipedia.orgnih.gov It crosses the blood-brain barrier and provides energy to the brain when glucose levels are low. wikipedia.org

Beyond its role as an energy substrate, (3R)-3-hydroxybutanoic acid also functions as a signaling molecule. It has been identified as an inhibitor of histone deacetylases (HDACs), which may have implications for gene expression and cellular regulation. wikipedia.org This activity has been linked to potential neuroprotective effects and changes in brain-derived neurotrophic factor (BDNF) levels. wikipedia.org The inclusion of magnesium in the compound is also physiologically relevant, as magnesium is a crucial cofactor for numerous enzymatic reactions, including those involved in energy metabolism and cellular membrane stability. researchgate.netsemanticscholar.org

Chemical Properties of Magnesium (3R)-3-Hydroxybutanoic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₁₄MgO₆ | nih.govenzymaster.de |

| Molecular Weight | 230.50 g/mol | nih.gov |

| IUPAC Name | magnesium;(3R)-3-hydroxybutanoate | nih.gov |

| Synonyms | Magnesium (R)-3-hydroxybutyrate, 3-Hydroxybutanoic acid magnesium salt | enzymaster.de |

Emerging Research Directions and Interdisciplinary Perspectives

The unique properties of magnesium (3R)-3-hydroxybutanoate have spurred a variety of emerging research directions that span multiple scientific disciplines. One of the most active areas of investigation is its potential role in cognitive health and neuroprotection. Researchers are exploring how elevating levels of this ketone body might benefit individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease, partly due to its ability to provide an alternative energy source to the brain and its function as an HDAC inhibitor. wikipedia.orghanze.nlhanze.nl

Interdisciplinary research is also examining the compound's influence on cellular signaling pathways beyond HDAC inhibition. Its effects on inflammation, oxidative stress, and gene expression are being studied to understand its broader physiological impact. advancedmolecularlabs.com The development of methods to synthesize pure (R)-3-hydroxybutyric acid and its salts is also an active area of chemical research, aiming to produce stable and bioavailable forms for study. google.com These diverse research avenues highlight the compound's potential to be more than just a metabolic fuel, positioning it at the intersection of nutrition, cellular biology, and therapeutic science.

Structure

2D Structure

Properties

Molecular Formula |

C8H16MgO6+2 |

|---|---|

Molecular Weight |

232.51 g/mol |

IUPAC Name |

magnesium;(3R)-3-hydroxybutanoic acid |

InChI |

InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/t2*3-;/m11./s1 |

InChI Key |

ZIMQIJFHENOQDO-UJKNZSQASA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)O.C[C@H](CC(=O)O)O.[Mg+2] |

Canonical SMILES |

CC(CC(=O)O)O.CC(CC(=O)O)O.[Mg+2] |

Origin of Product |

United States |

Biological Systems and Model Organism Research

In Vitro Experimental Design and Findings

In vitro studies utilizing primary cells and established cell lines have been instrumental in dissecting the molecular mechanisms through which magnesium;(3R)-3-hydroxybutanoic acid and its constituent components exert their biological effects at the cellular level. These models allow for controlled investigation into the compound's influence on cell viability, metabolism, and signaling pathways.

Primary cell cultures provide a biologically relevant system for studying cellular responses in a context that closely mimics the in vivo environment. Research on beta-hydroxybutyrate (βHB), the active component of this compound, has yielded significant insights using these models.

In studies with neonatal rat ventricular myocytes (NRVMs), βHB has been investigated for its protective effects against ischemia/reperfusion (I/R) injury. When administered at reperfusion, βHB was found to reduce cell death. nih.gov Mechanistic investigations revealed that this cardioprotective effect is linked to the preservation of mitochondrial homeostasis. βHB treatment was shown to increase mitochondrial DNA copy numbers and induce autophagic flux by inhibiting the mTOR signaling pathway. nih.gov Furthermore, βHB increased the basal oxygen consumption rate and ATP production in these cells. nih.gov

The stereoisomerism of βHB is a critical factor in its biological activity. A study using induced pluripotent stem cell-derived cardiac myocytes (iPS-CMs) demonstrated that the R-enantiomer of βHB (the form present in this compound) and a racemic mixture of βHB have opposing effects on cardiac electrophysiology. mdpi.com Specifically, R-βHB prolonged the action potential duration and reduced peak calcium transient, whereas the racemic mixture shortened the action potential and increased the peak calcium transient. mdpi.com These findings underscore the stereoselective nature of βHB's effects on cardiomyocytes. mdpi.com

In the context of hepatic cells, studies on isolated murine hepatocytes have shown that βHB can directly regulate the expression and secretion of Liver-Expressed Antimicrobial Peptide 2 (LEAP2), an endogenous antagonist of the ghrelin receptor. nih.govsciprofiles.com Exposure of hepatocytes to βHB resulted in a significant downregulation of LEAP2, suggesting a role for ketone bodies in modulating hunger signaling pathways during states of energy deprivation. nih.govsciprofiles.com

Table 1: Summary of Findings in Primary Cell Culture Models

| Cell Type | Model System | Key Findings with Beta-Hydroxybutyrate (βHB) | Reference |

|---|---|---|---|

| Cardiomyocytes | Neonatal Rat Ventricular Myocytes (NRVMs) | - Reduces cell death in ischemia/reperfusion injury.

| nih.gov |

| Cardiomyocytes | Induced Pluripotent Stem Cell-Derived Cardiac Myocytes (iPS-CMs) | - R-βHB prolongs action potential duration.

| mdpi.com |

| Hepatocytes | Isolated Murine Hepatocytes | - Downregulates expression and secretion of LEAP2. | nih.govsciprofiles.com |

While much of the mechanistic work has been performed in primary cells, these studies provide a foundation for understanding the pathways affected by this compound. The research in primary cardiomyocytes, for example, elucidates a key mechanism involving the inhibition of the mTOR signaling pathway. nih.gov This inhibition triggers autophagy, a cellular recycling process that is crucial for clearing damaged components and maintaining mitochondrial health, which ultimately enhances cell survival during stress events like ischemia/reperfusion. nih.gov

The differential effects of βHB enantiomers observed in iPS-CMs point to a highly specific interaction with cellular targets, likely receptors or enzymes, that can distinguish between stereoisomers. mdpi.com This highlights that the biological outcome is not merely due to its role as a fuel source but also involves its function as a signaling molecule. mdpi.com

Preclinical Animal Model Investigations

Preclinical studies in animal models are essential for understanding the physiological effects of this compound in a complex, integrated biological system. These investigations have been particularly focused on its potential in models of neurological and neurodegenerative diseases.

The therapeutic potential of this compound in neurological disorders stems from the distinct but complementary roles of its two components. Magnesium is known to play a critical role in nerve transmission and neuromuscular conduction. nih.gov It acts as a natural antagonist to the N-methyl-D-aspartate (NMDA) receptor, blocking its calcium channel and protecting against excessive excitation that can lead to neuronal cell death, a phenomenon known as excitotoxicity. nih.govnih.gov The βHB component serves as a major alternative energy source for the brain, particularly when glucose metabolism is impaired, and also functions as a signaling molecule. nih.govcell.com

Following a traumatic brain injury, the brain often enters a state of "metabolic crisis" characterized by impaired glucose utilization. nih.gov Preclinical studies have demonstrated that ketones can serve as an efficient alternative fuel source for the injured brain. nih.gov

In a rat model of controlled cortical impact (CCI), intravenous infusion of βHB was shown to increase its uptake and metabolism by the brain, leading to improved regional ATP concentrations. nih.gov A later study using isotopically labeled βHB in an immature rat TBI model confirmed that the injured brain can effectively metabolize ketones. nih.govresearchgate.net This study also indicated that ketone metabolism was higher in neurons than in astrocytes. researchgate.net

Administration of ketone-producing compounds has been shown to yield significant neuroprotective benefits. In a rat CCI model, a ketone ester that elevates blood βHB levels reduced cortical lesion volume and attenuated neuroinflammation, as evidenced by decreased activation of microglia (Iba1+ cells) and astrocytes (GFAP+ cells) in multiple brain regions. tandfonline.com

Table 2: Summary of Findings in Traumatic Brain Injury (TBI) Animal Models

| Animal Model | Injury Type | Key Findings with Ketone/βHB Administration | Reference |

|---|---|---|---|

| Adult Rat | Controlled Cortical Impact (CCI) | - Increased cerebral uptake and metabolism of βHB.

| nih.gov |

| Immature Rat | Controlled Cortical Impact (CCI) | - Confirmed metabolism of βHB in the injured brain.

| nih.govresearchgate.net |

| Adult Rat | Controlled Cortical Impact (CCI) | - Reduced lesion volume.

| tandfonline.com |

Multiple sclerosis is a chronic inflammatory and degenerative disease of the central nervous system characterized by demyelination. nih.gov The cuprizone (CPZ)-induced demyelination mouse model is a well-established tool for studying the pathological processes of MS and evaluating potential therapies. nih.gov

In this model, exogenous βHB treatment demonstrated significant therapeutic effects. nih.gov Animals treated with βHB showed improved behavioral performance and a reduction in demyelinating lesions in the corpus callosum, as confirmed by Luxol Fast Blue (LFB) and Myelin Basic Protein (MBP) staining. nih.gov The treatment also decreased the activation of astrocytes and microglia, key mediators of neuroinflammation. nih.gov

Mechanistically, βHB treatment appeared to support the brain's regenerative capacity. It promoted the generation of oligodendrocyte precursor cells (OPCs) and decreased the apoptosis of mature oligodendrocytes, the cells responsible for myelination. nih.gov Furthermore, βHB treatment upregulated the neurotrophin brain-derived neurotrophic factor (BDNF) in both the corpus callosum and hippocampus. nih.gov

In a different genetic mouse model relevant to neurodevelopmental disorders (Grin1 knockdown mice), which exhibits a reduced percentage of myelinated axons, long-term supplementation with βHB was found to ameliorate this myelination deficit. sciety.org

Table 3: Summary of Findings in Demyelination Animal Models

| Animal Model | Key Pathological Feature | Key Findings with Beta-Hydroxybutyrate (βHB) Administration | Reference |

|---|---|---|---|

| Cuprizone (CPZ)-Fed Mouse | Demyelination, Neuroinflammation | - Improved behavioral performance.

| nih.gov |

| Grin1 Knockdown Mouse | Reduced Myelinated Axons | - Ameliorated the deficit in myelinated axons in the corpus callosum. | sciety.org |

Metabolic and Organ-Specific Disease Models

The metabolic effects of beta-hydroxybutyrate are being explored in models of liver injury and cardiovascular disease, highlighting its role as both an energy substrate and a signaling molecule.

Research indicates that beta-hydroxybutyrate (BHB) may have a protective role in certain models of liver injury. In a mouse model of alcohol-induced liver injury, it was found that patients with severe alcoholic hepatitis had significantly lower BHB levels. nih.gov Inducing a state of reduced BHB in mice through chemical inhibition of β-oxidation led to increased inflammation and liver injury from alcohol. nih.gov Conversely, supplementation with BHB attenuated these effects, reducing liver enzyme levels (ALT), steatosis, and neutrophil infiltration. This hepatoprotective effect was found to be dependent on the Hcar2 receptor. nih.gov

In a different model, the effects of BHB were studied in piglets with postnatal growth retardation (PGR), which exhibit liver injury and metabolic abnormalities. frontiersin.org PGR piglets had lower body and liver weight, as well as lower serum and liver levels of BHB. frontiersin.org Administration of BHB improved liver morphology and function. The study also found that BHB supplementation could increase serum ketone body levels, inhibit liver gluconeogenesis, and reduce liver glycogen and blood glucose concentrations in these piglets. frontiersin.org These studies suggest that BHB plays a role in hepatic energy regulation and can mitigate injury in specific contexts. nih.govfrontiersin.org

Table 3: Effects of BHB Supplementation in Liver Injury Models

| Model | Organism | Key Findings with BHB Supplementation |

|---|---|---|

| Alcohol-Induced Liver Injury | Mouse | Reduced ALT levels, attenuated steatosis, decreased neutrophil infiltration. nih.gov |

| Postnatal Growth Retardation | Piglet | Improved liver morphology and function, reduced liver glycogen and blood glucose. frontiersin.org |

This table presents the outcomes of beta-hydroxybutyrate administration in preclinical models of liver and metabolic dysfunction.

Beta-hydroxybutyrate (BHB) is readily used by the heart as an energy substrate and is also recognized for its signaling functions within the cardiovascular system. nih.govnih.gov The failing heart exhibits a metabolic shift, increasing its reliance on ketone bodies for ATP production. nih.govnih.gov

Animal studies have demonstrated cardioprotective effects of BHB. nih.gov It has been shown to improve cardiac cell excitation-contraction coupling under hypoxic conditions and reduce oxidative stress in the vascular system. nih.gov In a porcine model, infusion of 3-hydroxybutyrate (B1226725) was found to increase cardiac output primarily by reducing afterload. researchgate.net

Furthermore, BHB has been identified as an endogenous inhibitor of the Nlrp3 inflammasome, a pathway implicated in cardiovascular diseases like atherosclerosis and ischemia-reperfusion injury. nih.gov By inhibiting the Nlrp3 inflammasome, increasing circulating BHB may offer therapeutic potential for these conditions. nih.gov Clinical studies have shown that delivering exogenous BHB to patients with heart failure with reduced ejection fraction (HFrEF) has beneficial hemodynamic effects, including an increase in cardiac output. nih.gov

Table 4: Cardiovascular Effects of Beta-Hydroxybutyrate (BHB) in Research Models

| Research Area | Model | Observed Effects of BHB |

|---|---|---|

| Hemodynamics | Porcine Model, Human Patients (HFrEF) | Increased cardiac output, reduced afterload. nih.govresearchgate.net |

| Cellular Function | Cardiac Cells (in vitro) | Improved excitation-contraction coupling under hypoxia. nih.gov |

| Inflammation | N/A (Molecular) | Acts as an endogenous inhibitor of the Nlrp3 inflammasome. nih.gov |

| Oxidative Stress | Vascular System (in vitro) | Reduced oxidative stress. nih.gov |

This table summarizes key research findings on the impact of beta-hydroxybutyrate on the cardiovascular system.

Musculoskeletal System Research

The influence of this compound's components extends to the musculoskeletal system, with a particular focus on bone metabolism and the processes governing bone cell formation.

The role of beta-hydroxybutyrate (BHB) in bone metabolism is an area of active investigation, with studies suggesting it may influence the balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov Some research indicates that BHB promotes osteoblastogenesis (the formation of osteoblasts) and could help ameliorate osteoporosis. nih.gov For instance, in vivo and in vitro studies have supported the potential for BHB to enhance osteoblastogenesis. nih.gov One proposed mechanism is the activation of signal transduction pathways for osteoblast proliferation by triggering a rapid influx of calcium ions into the cells. nih.gov

However, the scientific literature is not entirely consistent. Some studies have reported that while the ketone body acetoacetate up-regulates mineralization and alkaline phosphatase (ALP) activity in osteoblasts, BHB may have the opposite effect, potentially down-regulating these functions. nih.gov This suggests that the balance between different ketone bodies could be a critical factor in bone formation and might play a role in conditions like diabetic osteoporosis. nih.gov Additionally, BHB has been shown to inhibit osteoclast differentiation and function, which are the cells responsible for bone breakdown. nih.gov This dual action—potentially promoting bone formation while inhibiting bone resorption—highlights the complex role of BHB in maintaining bone homeostasis. nih.govnih.gov

Table 5: Reported Effects of Beta-Hydroxybutyrate (BHB) on Bone Cells

| Cell Type | Reported Effect of BHB | Potential Mechanism |

|---|---|---|

| Osteoblasts (Bone-forming cells) | Promotes osteoblastogenesis nih.gov | Triggering calcium ion influx nih.gov |

| May decrease mineralization and ALP activity nih.gov | N/A | |

| Osteoclasts (Bone-resorbing cells) | Inhibits differentiation and function nih.gov | Histone deacetylase (HDAC) suppression nih.gov |

This table outlines the diverse and sometimes conflicting research findings on the effects of beta-hydroxybutyrate on bone metabolism.

Neoplastic Disease Models

The investigation of this compound in cancer research is rooted in the broader study of ketone bodies and their influence on tumor metabolism and signaling. The active component of this compound, (3R)-3-hydroxybutanoic acid, also known as beta-hydroxybutyrate (BHB), is a ketone body naturally produced in the liver during periods of low glucose availability. Preclinical studies have explored the impact of BHB on various cancer models, with a growing interest in its potential application in aggressive cancers such as glioma.

Glioma and Cancer Cell Growth Inhibition Studies

Glioma, a common and aggressive type of primary brain tumor, presents significant therapeutic challenges. Recent in vitro research has shed light on the potential mechanisms by which beta-hydroxybutyrate (BHB) may inhibit glioma cell growth and migration.

One key area of investigation has been the effect of BHB on the NLRP3 inflammasome, a protein complex involved in inflammatory processes that can contribute to cancer progression. Studies have shown that BHB can suppress the migration of glioma cells by inhibiting the activation of the NLRP3 inflammasome. nih.govnih.gov This inhibition leads to a reduction in the inflammatory microenvironment that can support tumor growth. nih.gov

Another significant finding is the ability of BHB to down-regulate the expression of the master transcription factor c-Myc in a mouse glioma cell line. researchgate.net The c-Myc oncogene is a critical driver of cell cycle progression, proliferation, and metabolism in many cancers, including glioblastoma. researchgate.netplos.orgmdpi.com The reduction of c-Myc expression by BHB suggests a potential mechanism for its anti-proliferative effects. researchgate.net

Furthermore, research on glioma cell lines has demonstrated that BHB can inhibit several key processes involved in cancer progression, including cellular proliferation, epithelial-mesenchymal transition (EMT), stemness, migration, and invasion. researchgate.net These effects are thought to be mediated through the inhibition of multiple signaling pathways, including:

Transforming growth factor (TGF)-β/PI3K/Akt/GSK-3β

Wnt5a/β-catenin/Snail

Interleukin (IL)-6/JAK2/STAT3 researchgate.net

While these findings focus on the beta-hydroxybutyrate molecule, the use of this compound as a delivery agent for BHB is of interest. A case-control study has suggested an association between higher dietary intake of magnesium and a decreased risk of glioma. nih.gov However, direct studies on the efficacy and specific mechanisms of the magnesium salt of (3R)-3-hydroxybutanoic acid in glioma models are still needed to fully elucidate its potential therapeutic role.

Interactive Table: Summary of Beta-Hydroxybutyrate (BHB) Effects on Glioma Cells In Vitro

| Effect of BHB | Mechanism of Action | Affected Signaling Pathways | Cell Line(s) Studied |

| Suppression of Migration | Inhibition of NLRP3 inflammasome activation nih.govnih.gov | - | C6 glioma cells nih.gov |

| Down-regulation of Proliferation | Reduction of c-Myc expression researchgate.net | - | GL261-Luc2 mouse glioma cells researchgate.net |

| Inhibition of Proliferation, EMT, Migration, and Invasion | - | TGF-β/PI3K/Akt/GSK-3β, Wnt5a/β-catenin/Snail, IL-6/JAK2/STAT3 researchgate.net | U251 glioma cells researchgate.net |

Future Research Avenues and Translational Perspectives

Elucidation of Novel Molecular Targets and Pathways

(3R)-3-hydroxybutanoic acid, also known as D-β-hydroxybutyric acid, is a natural human metabolite involved in ketone body metabolism, serving as a crucial energy source for the brain, particularly during periods of low glucose availability. nih.govnih.govebi.ac.uk Beyond this established role, its derivatives are being investigated for deeper molecular actions. For instance, 3-hydroxybutyrate (B1226725) methyl ester shows potential in protecting against mitochondrial damage, while the monomer itself may prevent neuronal death induced by glucose deprivation. nih.gov Furthermore, hydroxyalkanoic acids have been studied for their capacity to activate Ca2+ channels, which could have implications for memory enhancement. researchgate.net

Magnesium is known to play a critical role in cognitive function, and its supplementation is being explored for potential benefits in neurodegenerative conditions such as Parkinson's and Alzheimer's disease. hanze.nl The combination of magnesium with (3R)-3-hydroxybutanoic acid presents a compound that may act on multiple pathways simultaneously. Future research aims to pinpoint specific molecular targets and signaling cascades affected by this dual-action molecule. Multi-omics studies have begun to shed light on the pervasive influence of magnesium on intricate metabolic networks, including its impact on the absorption of other ions and various metabolic processes, suggesting that its effects are systemic and complex. nih.govnih.gov

Development of Advanced Delivery Systems and Formulations for Research Applications

The development of innovative delivery systems is crucial for harnessing the full research potential of compounds like magnesium;(3R)-3-hydroxybutanoic acid. A notable advancement is the creation of an active drug co-delivery platform using magnesium-based micromotors. nih.gov These biocompatible micromotors consist of a magnesium core coated with polymer layers, such as poly(lactic-co-glycolic acid) (PLGA) and chitosan, which can be loaded with different therapeutic agents. nih.gov The autonomous motion of these micromotors enhances the diffusion and penetration of the loaded drugs into target cells. nih.gov

Additionally, the polymeric form of (3R)-3-hydroxybutanoic acid, polyhydroxyalkanoates (PHAs), is being fabricated into microspheres. mdpi.com These microspheres are effective for the sustained, on-site delivery of agents like antibiotics, demonstrating the versatility of the core molecule's polymer in advanced formulations. mdpi.com

Investigational Studies in Regenerative Biology and Tissue Engineering

In the field of regenerative biology, magnesium-based biomaterials are gaining significant attention, especially for bone tissue engineering. nih.gov These materials offer excellent mechanical strength and biocompatibility. nih.gov Magnesium ions released from implants can promote bone healing. nih.gov However, a primary challenge is controlling the rapid degradation rate of magnesium in the physiological environment. nih.govnih.gov To address this, researchers are developing magnesium alloys and applying surface modifications and coatings to modulate degradation and enhance osteoconductivity. nih.govnih.gov

Magnesium has also demonstrated promise in nerve regeneration. Studies have shown that it can reduce inflammation and enhance the expression of growth factors, leading to improved neurite outgrowth, remyelination, and functional recovery after nerve injury. mdpi.com

Table 1: Applications of Magnesium-Based Materials in Tissue Engineering

| Area of Application | Key Findings | References |

| Bone Regeneration | Possesses ideal mechanical and osteogenic properties. Promotes early bone healing. | nih.govnih.gov |

| Nerve Repair | Reduces inflammation, enhances growth factor expression, and improves functional recovery. | mdpi.com |

| Skin Regeneration | Magnesium ions can promote the regeneration of skin. | nih.gov |

Polyhydroxyalkanoates (PHAs) are biodegradable and biocompatible polyesters produced by various microorganisms, often under conditions of nutrient stress where magnesium is a limiting factor. nih.govmdpi.com Poly(3-hydroxybutyrate) (P(3HB)), a homopolymer of (3R)-3-hydroxybutanoic acid, is the most common PHA. nih.gov These polymers have properties similar to synthetic plastics but are non-toxic and environmentally friendly. nih.govmdpi.com

The unique characteristics of PHAs make them highly suitable for a wide range of biomedical applications. nih.govmdpi.com They are used to fabricate biodegradable implants, medical devices, and scaffolds for tissue engineering. nih.govnih.gov Specific applications include:

Medical Devices: PHAs can be fashioned into surgical screws, pins, staples, sutures, and films. nih.govmdpi.com

Tissue Scaffolds: Porous PHA scaffolds provide mechanical support and promote cell adhesion and proliferation for engineering various tissues, including liver, cartilage, bone, and nerve tissue. nih.govmdpi.comwhiterose.ac.uk Copolymers like P(3HB-co-3HV) and P(3HB-co-4HB) have been effectively used for this purpose. nih.govwhiterose.ac.uk

Drug Delivery: The material can be used as a carrier for the controlled release of drugs. nih.gov

The degradation product of PHAs, the 3-hydroxybutyrate (3HB) monomer, has been shown to promote the osteogenic differentiation of osteoblasts. mdpi.com

Table 2: Examples of PHA-Based Devices in Biomedical Applications

| Device Type | Specific Use | PHA Copolymer Example | References |

| Sutures | Autodissolving surgical stitches | P(3HB-3HHx) | mdpi.com |

| Scaffolds | Support for liver tissue engineering | P(3HB-3HV-3HHx) | nih.gov |

| Fiber Meshes | Support for stem cell growth | P(3HB-4HB-3HV) | nih.gov |

| Films | Regeneration of soft tissues | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-2,3-dihydroxybutyrate) | mdpi.com |

| Implants | Rods for antibiotic release | P(3HB-4HB) | mdpi.com |

Exploration as a Precursor in Chiral Synthesis and Industrial Biotechnology

The (3R)-3-hydroxybutanoic acid molecule is a valuable chiral building block in organic synthesis. researchgate.net Its unique structure, containing both a hydroxyl and a carboxyl group, makes it a versatile precursor for producing optically active bioactive compounds. researchgate.net In industrial biotechnology, genetically engineered microorganisms are being developed to produce high yields of enantiomerically pure (R)-3-hydroxybutyrate from simple carbon sources like methanol. nih.gov

The magnesium component also plays a role in this area. Asymmetric magnesium catalysis is an established strategy for the synthesis of important chiral scaffolds. rsc.orgresearchgate.net The use of chiral magnesium catalysts allows for the creation of specific enantiomers of complex molecules, which is critical in the pharmaceutical industry. rsc.org

As a chiral precursor, (3R)-3-hydroxybutanoic acid is utilized in the synthesis of a variety of important biological molecules. researchgate.net Its chirality is essential for the biological activity of the final products. nih.gov It serves as a starting material for:

Antibiotics: It is a key building block for the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. nih.govnih.gov

Vitamins: The molecule is a precursor in the synthesis of various vitamins. researchgate.net

Pheromones: (R)-3-hydroxybutyric acid has been identified as a sex pheromone in the European spider Linyphia triangularis. nih.govnih.govebi.ac.uk It is also used as a precursor for the synthesis of other pheromones. researchgate.net

Integration into Multi-Omics Research Paradigms

To fully understand the complex biological influence of this compound, researchers are turning to multi-omics approaches. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics. Such paradigms allow for a holistic view of how a substance affects cellular and systemic processes.

For example, multi-omics analyses have been employed to investigate the regulatory mechanisms of magnesium ions on the synthesis of secondary metabolites in medicinal plants. nih.govnih.gov These studies reveal how magnesium can influence a wide array of metabolic pathways, from the absorption of other nutrients to the production of pharmacologically active compounds. nih.govnih.gov By applying similar comprehensive research strategies to this compound, scientists can elucidate its mechanisms of action, identify novel biomarkers of its effects, and discover new therapeutic or biotechnological applications.

Q & A

Q. What are the established laboratory methods for synthesizing (3R)-3-hydroxybutanoic acid?

(3R)-3-hydroxybutanoic acid is primarily synthesized via enzymatic conversion of acetoacetic acid using 3-hydroxybutyrate dehydrogenase (EC 1.1.1.30) with NADH as a cofactor . Chemical synthesis involves asymmetric hydrogenation of β-keto esters or esterification of (R)-3-hydroxybutyryl-CoA derivatives. For example, ketone esters like (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate are synthesized under inert atmospheres using acid catalysts, followed by hydrolysis .

Q. How is the stereochemical purity of (3R)-3-hydroxybutanoic acid validated experimentally?

Chiral HPLC (e.g., Chiralpak IG/IB columns) with polarimetric detection confirms enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using Mosher’s ester derivatives, resolves stereochemical configurations. X-ray crystallography provides definitive structural validation .

Q. What metabolic pathways involve (3R)-3-hydroxybutanoic acid, and how is its flux quantified?

(3R)-3-hydroxybutanoic acid is a ketone body produced in the liver via 3-hydroxybutyrate dehydrogenase-mediated conversion of acetoacetate. Isotopic tracing (e.g., ¹³C-labeled glucose) coupled with LC-MS/MS quantifies its flux in cellular models. In diabetic research, elevated levels are measured via enzymatic assays using β-hydroxybutyrate dehydrogenase .

Q. What analytical techniques characterize magnesium complexes with hydroxybutanoic acid derivatives?

While magnesium-(3R)-3-hydroxybutanoate is not explicitly documented in the evidence, magnesium coordination complexes (e.g., Magnesium (2R,3S)-2,3,4-trihydroxybutanoate) are analyzed via FTIR (to identify carboxylate-Mg²⁺ bonds) and thermal gravimetric analysis (TGA) for stability profiling .

Q. How does (3R)-3-hydroxybutanoic acid function as a precursor in biosynthesis?

It serves as a precursor for polyhydroxyalkanoates (PHAs) in microbial systems. Researchers use fed-batch bioreactors with controlled carbon/nitrogen ratios, monitoring polymer accumulation via GC-MS. Isotopic labeling (e.g., ¹³C-NMR) tracks monomer incorporation into antibiotics or pheromones .

Advanced Research Questions

Q. What experimental designs optimize enzymatic polymerization of (3R)-3-hydroxybutanoic acid into biodegradable plastics?

Optimize PHA synthase activity using engineered Cupriavidus necator strains in pH-controlled bioreactors (pH 7.0–7.5, 30°C). Monitor polymer molecular weight via size-exclusion chromatography (SEC) and crystallinity via XRD. Fed-batch strategies with limiting nitrogen enhance yield .

Q. How can contradictory enantioselectivity data in enzymatic synthesis be resolved?

Standardize assay conditions (pH 7.4, 37°C) across studies. Use stopped-flow kinetics to analyze 3-hydroxybutyrate dehydrogenase isoforms. Cross-validate with chiral GC and enzymatic activity assays. Mutagenesis studies (e.g., K120R mutation) improve enzyme selectivity .

Q. What methodologies assess the pH-dependent stability of magnesium-hydroxybutanoate complexes?

Conduct potentiometric titrations to determine stability constants (log K) under physiological pH (7.4). Use UV-Vis spectroscopy to monitor ligand displacement. Computational modeling (DFT) predicts coordination geometries .

Q. How do researchers resolve discrepancies in NMR assignments for (3R)-3-hydroxybutanoic acid derivatives?

Apply heteronuclear correlation experiments (HSQC, HMBC) to resolve overlapping signals. Compare experimental data with computed chemical shifts (e.g., using Gaussian 16). Use dynamic NMR to study rotameric equilibria in ester derivatives .

Q. What computational approaches model the interaction between (3R)-3-hydroxybutanoic acid and metabolic enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) analyze substrate binding to 3-hydroxybutyrate dehydrogenase. Free-energy perturbation (FEP) calculations quantify enantiomer binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.